4-Chloro-1-cyclopropylpyridin-2(1H)-one
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Overview
Description
4-Chloro-1-cyclopropylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridones Pyridones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopropylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the process is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopropylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-cyclopropylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropylpyridin-2(1H)-one is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-pyridone: Similar structure but lacks the cyclopropyl group.
1-Cyclopropyl-2-pyridone: Similar structure but lacks the chlorine atom.
4-Bromo-1-cyclopropylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-1-cyclopropylpyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |
InChI Key |
VORZJTTXNWSIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=CC2=O)Cl |
Origin of Product |
United States |
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